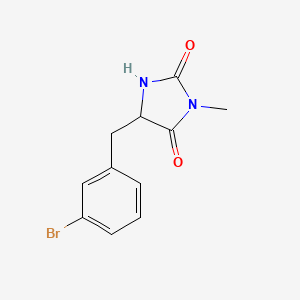

5-(m-Bromobenzyl)-3-methylhydantoin

Description

Structure

3D Structure

Properties

CAS No. |

76605-44-2 |

|---|---|

Molecular Formula |

C11H11BrN2O2 |

Molecular Weight |

283.12 g/mol |

IUPAC Name |

5-[(3-bromophenyl)methyl]-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H11BrN2O2/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,16) |

InChI Key |

XTYKDPQNBIPJHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 M Bromobenzyl 3 Methylhydantoin

Established Synthetic Routes for Hydantoin (B18101) Ring Formation

The foundational step in the synthesis of 5-(m-Bromobenzyl)-3-methylhydantoin is the construction of the hydantoin ring itself. Several classical methods have been developed for this purpose, with the Bucherer-Bergs and the Urech (or Read) syntheses being the most prominent.

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium cyanide. datapdf.comresearchgate.net This method is highly versatile for producing 5-substituted and 5,5-disubstituted hydantoins. nih.govnih.gov The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin ring. datapdf.com

Another cornerstone in hydantoin synthesis is the Urech hydantoin synthesis , which utilizes an amino acid as the starting material. nih.gov In this method, the amino acid is treated with potassium cyanate to form an N-carbamoyl amino acid, which then undergoes acid-catalyzed cyclization to afford the hydantoin. nih.gov This route is particularly useful for synthesizing 5-monosubstituted hydantoins. nih.gov

Adaptations for 3-Methylhydantoin Scaffold Construction

To specifically construct the 3-methylhydantoin scaffold required for the target molecule, modifications to the classical syntheses are necessary. One straightforward approach is the direct alkylation of a pre-formed hydantoin at the N-3 position. Due to the higher acidity of the proton at N-3 compared to N-1, regioselective methylation can be achieved under basic conditions. nih.gov

Alternatively, a modified Bucherer-Bergs reaction can be employed using a primary amine, in this case, methylamine, instead of ammonia (from ammonium carbonate). This variation allows for the direct incorporation of the methyl group at the N-3 position during the ring formation.

Introduction of the 5-(m-Bromobenzyl) Moiety: Regioselective Functionalization Strategies

The introduction of the m-bromobenzyl group at the C-5 position is a critical step that dictates the final structure of the target compound. This is typically achieved through the regioselective alkylation of a 3-methylhydantoin precursor. The C-5 position of the hydantoin ring is activated by the two adjacent carbonyl groups, making its proton acidic and susceptible to deprotonation by a suitable base. The resulting anion can then act as a nucleophile to attack an electrophile, such as m-bromobenzyl bromide.

Phase-transfer catalysis (PTC) has emerged as a highly efficient and environmentally friendly method for the C-5 selective alkylation of hydantoins. nih.govnih.gov This technique utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the transfer of the hydantoin anion from the aqueous phase to the organic phase where the alkylating agent resides. nih.gov This method offers high yields under mild reaction conditions and is applicable to a wide range of electrophiles, including benzyl (B1604629) halides. nih.govnih.gov

The general reaction scheme for the C-5 benzylation of a 3-methylhydantoin via phase-transfer catalysis is presented below:

| Reactants | Catalyst | Base | Solvent | Temperature | Yield |

| 3-Methylhydantoin, m-Bromobenzyl bromide | Tetrabutylammonium bromide (TBAB) | Aqueous NaOH or KOH | Dichloromethane or Toluene | Room Temperature to 40°C | High |

This table represents typical conditions for C-5 benzylation of hydantoins under phase-transfer catalysis; specific yields for this compound would require experimental verification.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and rapid methods for hydantoin synthesis, which are applicable to the production of this compound.

Green Chemistry Principles in Hydantoin Synthesis

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. One-pot syntheses are particularly attractive as they reduce the number of work-up and purification steps. nih.gov Gallium(III) triflate has been reported as an effective catalyst for the one-pot synthesis of 5-substituted hydantoins from aldehydes or ketones. nih.gov The use of water as a solvent in some synthetic steps also aligns with green chemistry principles. nih.gov

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times and often improve yields. ajrconline.org The application of microwave irradiation to both the Urech and Bucherer-Bergs syntheses, as well as to the alkylation steps, can significantly accelerate the production of this compound. nih.govucl.ac.beorganic-chemistry.org For instance, a one-pot, microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from amino acids in water has been developed, offering a rapid and eco-friendly route. nih.gov Microwave activation is also a convenient method for the synthesis of 3-alkylated hydantoin derivatives. ucl.ac.be

The following table summarizes the advantages of microwave-assisted synthesis compared to conventional heating for hydantoin preparation:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to a few hours |

| Yield | Often moderate | Generally higher |

| Purity | May require extensive purification | Often cleaner reactions with fewer byproducts |

| Energy Efficiency | Lower | Higher due to localized heating |

Sonochemistry , the application of ultrasound to chemical reactions, has also been explored for hydantoin synthesis. Ultrasonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.

Reaction Mechanisms and Kinetic Studies

The formation of the hydantoin ring via the Bucherer-Bergs reaction involves a series of equilibria. The reaction initiates with the formation of a cyanohydrin from the aldehyde or ketone, followed by the formation of an aminonitrile. datapdf.com This aminonitrile then reacts with carbon dioxide in a cyclization step. The regioselectivity of this reaction can be influenced by the nature of the substituents on the starting carbonyl compound.

The C-5 alkylation of the hydantoin ring proceeds via an SN2 mechanism. A base abstracts the acidic proton at the C-5 position to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., m-bromobenzyl bromide).

The choice of reaction conditions can influence whether the reaction is under kinetic or thermodynamic control . In general, lower temperatures and shorter reaction times favor the kinetically controlled product (the product that is formed fastest), while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamically more stable product. For the C-5 alkylation of 3-methylhydantoin, the thermodynamically more stable product is generally desired. Careful optimization of the base, solvent, and temperature is crucial to achieve high regioselectivity and yield.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of 5-substituted hydantoins can be significantly improved by modifying established methods like the Bucherer-Berg reaction. A notable advancement involves a one-pot synthesis that enhances efficiency, purity, and yield. mdpi.comresearchgate.net This modified approach has been successfully applied to the synthesis of 5-methyl-5-benzyl hydantoin, a compound structurally similar to this compound.

The optimized process involves the reaction of a corresponding ketone with sodium cyanide and ammonium carbonate in an aqueous ethanol solution. mdpi.com This methodology circumvents some of the limitations of traditional methods, leading to a more streamlined and effective synthesis. The reaction time is significantly reduced, and the resulting product is obtained in higher purity and yield. mdpi.comtandfonline.com

Key parameters that are optimized in this process include the reaction temperature, solvent system, and the stoichiometry of the reagents. For instance, conducting the reaction at 60°C in a 1:1 mixture of ethanol and water has been shown to be effective. mdpi.com

Table 1: Optimized Reaction Conditions for the Synthesis of 5-Methyl-5-Benzyl Hydantoin

| Parameter | Condition |

| Starting Material | Phenylacetone |

| Reagents | Sodium Cyanide (NaCN), Ammonium Carbonate ((NH₄)₂CO₃) |

| Solvent | Ethanol:Water (1:1) |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| pH Adjustment | Acidified with conc. HCl to pH 6-6.5 |

| Yield | 69.3% |

This data is based on the synthesis of 5-methyl-5-benzyl hydantoin and serves as a model for the optimization of this compound synthesis. mdpi.com

Stereoselective Synthesis of Chiral Analogues

This strategy relies on the face-selective protonation of an enol-type intermediate, directed by the chiral catalyst. canterbury.ac.nz While this method has been demonstrated for 5-monosubstituted hydantoins, the principles can be extended to the synthesis of chiral analogues of this compound by selecting the appropriate starting materials. The use of a chiral catalyst provides a direct route to enantioenriched hydantoins, which are valuable for various applications. canterbury.ac.nzresearchgate.net

Table 2: Enantioselective Synthesis of 5-Monosubstituted Hydantoins

| Parameter | Description |

| Reaction Type | Condensation |

| Reactants | Glyoxals, Ureas |

| Catalyst | Chiral Phosphoric Acid |

| Temperature | Room Temperature |

| Enantiomeric Ratio (e.r.) | Up to 98:2 |

| Yield | Up to 99% |

This table outlines a general method for the stereoselective synthesis of 5-monosubstituted hydantoins, which can be adapted for chiral analogues of this compound. canterbury.ac.nz

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Beyond simple confirmation of the molecular structure, advanced spectroscopic methods would provide detailed insights into the electronic environment of individual atoms, the nature of chemical bonds, and the molecule's vibrational modes.

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and stereochemistry of a molecule in solution. For 5-(m-Bromobenzyl)-3-methylhydantoin, which possesses a stereocenter at the C5 position of the hydantoin (B18101) ring, advanced NMR techniques would be crucial for assigning the absolute or relative configuration.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to establish through-space proximities between protons. For instance, correlations between the C5 proton and specific protons on the 3-methyl group or the benzyl (B1604629) substituent would help to define the preferred conformation of the molecule in solution.

Hypothetical ¹H NMR Data Table for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.2 | s | - |

| Ar-H | 7.2-7.5 | m | - |

| C5-H | 4.5 | t | 5.0 |

| CH₂ | 3.1, 3.3 | dd | 14.0, 5.0 |

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 172.0 |

| C=O (C4) | 157.5 |

| Ar-C | 122.0-138.0 |

| C-Br | 122.5 |

| C5 | 58.0 |

| CH₂ | 38.0 |

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The distinct patterns of absorption (IR) and scattering (Raman) create a unique "fingerprint" for this compound.

Advanced techniques, such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, would offer high resolution and sensitivity. Specific vibrational bands would confirm the presence of key functional groups. For instance, the carbonyl (C=O) stretching frequencies of the hydantoin ring would be sensitive to the electronic effects of the substituents and any intermolecular interactions, such as hydrogen bonding. The C-Br stretching vibration would also be a key diagnostic peak.

Hypothetical IR and Raman Data Table for this compound:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3250 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 | 2980-2850 |

| C=O Stretch (Amide) | 1770 | 1770 |

| C=O Stretch (Urea) | 1710 | 1710 |

| C=C Stretch (Aromatic) | 1600, 1480 | 1600, 1480 |

| C-N Stretch | 1400 | 1400 |

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak, providing definitive evidence for the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. Key fragmentation patterns would likely involve the cleavage of the benzyl group and rearrangements within the hydantoin ring.

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

| m/z | Ion |

|---|---|

| 284/286 | [M]⁺ |

| 185/187 | [M - C₄H₅N₂O₂]⁺ |

| 170/172 | [Br-C₇H₆]⁺ |

| 114 | [C₄H₆N₂O₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

An X-ray crystal structure would reveal how molecules of this compound pack together in the solid state. This packing is governed by a variety of intermolecular forces. In this case, hydrogen bonding involving the N-H group of the hydantoin ring and one of the carbonyl oxygens would be a dominant interaction, likely forming chains or dimeric structures. Pi-stacking interactions between the aromatic rings of the benzyl groups could also play a significant role in stabilizing the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. A thorough study would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to investigate the potential for polymorphism.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored. By co-crystallizing this compound with other molecules (co-formers), it might be possible to modify its physical properties in a controlled manner.

Conformational Analysis via Computational and Experimental Techniques

Conformational Preferences in Solution and Solid State

The preferred conformation of this compound can differ between the solid state and solution due to the influence of crystal packing forces versus solvent interactions.

Solid State Conformation:

In the absence of a specific crystal structure for this compound, the analysis of the closely related compound, 5-methyl-5-benzyl hydantoin, provides significant insights. X-ray diffraction studies of 5-methyl-5-benzyl hydantoin reveal a monoclinic crystal system with two molecules in the asymmetric unit, indicating slight conformational differences arising from crystal packing. mdpi.com The hydantoin ring in this analog is nearly planar, and the benzyl and methyl groups adopt specific orientations relative to the ring.

The crystal structure of 5-methyl-5-benzyl hydantoin is stabilized by a network of intermolecular hydrogen bonds of the N-H···O=C type. mdpi.com These interactions are crucial in dictating the supramolecular assembly in the solid state. It is anticipated that this compound would exhibit similar hydrogen bonding patterns, primarily involving the N1-H and the carbonyl groups.

Interactive Data Table: Crystallographic Data for the Analog 5-methyl-5-benzyl hydantoin mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pn |

| Molecules per Asymmetric Unit | 2 |

| Hydrogen Bonding | N-H···O=C |

| H···A distance (Å) | 1.81 - 1.93 |

| D—H···A angle (°) | 159 - 176 |

Conformation in Solution:

In solution, the conformation of this compound is expected to be more dynamic. The absence of crystal packing forces allows for greater conformational freedom, particularly rotation around the C5-C(benzyl) bond. The preferred conformation will be influenced by the solvent polarity. rsc.org

NMR spectroscopic techniques are powerful tools for studying solution-state conformations. nih.gov For hydantoin derivatives, variable temperature NMR experiments can provide evidence for the existence of different conformers in equilibrium. acs.org In non-polar solvents, intramolecular hydrogen bonds may play a more significant role in stabilizing specific conformations, whereas in polar, hydrogen-bond-accepting solvents like DMSO, intermolecular interactions with the solvent will be more prevalent. acs.orgrsc.org For this compound, the equilibrium between different conformers would be influenced by the steric bulk of the m-bromobenzyl group and the electronic nature of the substituents.

Influence of Substituents on Hydantoin Ring Conformation

The substituents on the hydantoin ring play a critical role in determining its puckering and the orientation of the appended groups.

The m-Bromobenzyl Group at C5:

The Methyl Group at N3:

The methyl group at the N3 position has a significant impact on the hydantoin ring's properties. Firstly, it removes the possibility of a hydrogen bond donor at this position, which can alter the intermolecular hydrogen bonding network compared to unsubstituted hydantoins. nih.gov This modification can influence solubility and the crystal packing arrangement. Secondly, the methyl group can exert a steric influence on the adjacent carbonyl group and the substituent at the C5 position, potentially affecting the puckering of the hydantoin ring and the rotational barrier of the C5-substituent. Studies on related N-substituted hydantoins have shown that such modifications can significantly alter their biological activity, underscoring the importance of the N3 substituent in defining the molecule's interaction with biological targets.

Interactive Data Table: Key Torsion Angles for the Analog 5-methyl-5-benzyl hydantoin mdpi.com

| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) | Description |

| C4-N3-C2-N1 | -1.9 | 2.1 | Describes the puckering of the hydantoin ring. |

| N3-C4-C5-N1 | 16.2 | -16.4 | Describes the puckering of the hydantoin ring. |

| C4-C5-N1-C2 | -23.4 | 23.4 | Describes the puckering of the hydantoin ring. |

| C5-N1-C2-N3 | 21.0 | -20.9 | Describes the puckering of the hydantoin ring. |

| N1-C5-C6-C7 | -60.8 | 63.4 | Orientation of the benzyl group. |

Theoretical and Computational Investigations of 5 M Bromobenzyl 3 Methylhydantoin

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic behavior of 5-(m-Bromobenzyl)-3-methylhydantoin, which governs its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the potential energy for different atomic arrangements, DFT can map out the molecule's energy landscape, identifying stable conformations and the energy barriers between them. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack by examining the distribution of these orbitals across the molecule. While FMOs can sometimes be delocalized in larger molecules, more advanced methods like the development of frontier molecular orbitalets (FMOLs) can provide a more localized and insightful picture of reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and would be determined by specific DFT calculations.

Molecular Dynamics Simulations: Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, capturing the movements of atoms and molecules over time. easychair.org For this compound, MD simulations can reveal its conformational flexibility, showing how the molecule changes its shape in different environments. Crucially, these simulations can explicitly model the effects of solvents, which can significantly influence a molecule's structure and reactivity. nih.govresearchgate.netnih.gov By simulating the molecule in a solvent box, researchers can observe how solvent molecules arrange themselves around the solute and how these interactions affect its conformational preferences and energy. researchgate.netnih.gov This is essential for understanding how the molecule behaves in a real-world chemical or biological system. The insights from MD simulations are valuable for interpreting experimental data and for designing molecules with specific properties. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of positive, negative, and neutral potential. For this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the hydantoin (B18101) ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack. This analysis, often performed in conjunction with methods like Mulliken population analysis, provides a detailed picture of the charge distribution and helps to identify the sites most likely to be involved in intermolecular interactions.

In Silico Prediction of Molecular Interactions and Binding Potential

Computational methods, collectively known as in silico techniques, are widely used to predict how a molecule like this compound might interact with biological targets, such as proteins. nih.govnih.gov These predictions are crucial in the early stages of drug discovery for identifying potential therapeutic applications.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target is unknown. researchgate.net It relies on the knowledge of other molecules (ligands) that are known to interact with the target. By identifying the common chemical features, or pharmacophores, of these active ligands, a model can be built to screen for other molecules with similar properties. researchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be used. ijper.org This approach involves docking the candidate molecules into the binding site of the target and using scoring functions to estimate the strength of the interaction. ijper.org This allows for the ranking of compounds based on their predicted binding affinity. ijper.org

Both methodologies can be applied to this compound to explore its potential biological activities and to identify potential protein targets. Publicly available databases like PubChem provide a vast source of chemical information that can be utilized for these virtual screening efforts. nih.gov

Pharmacophore Modeling and Lead Optimization (focused on molecular features)

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a desired response. acs.org This model does not represent the molecule itself, but rather a conceptual framework of key molecular features.

For hydantoin derivatives, which are known to exhibit a wide range of biological activities including anticonvulsant, anticancer, and antimicrobial effects, pharmacophore models can be constructed based on a set of active compounds. jscimedcentral.comjddtonline.info A general pharmacophore model for anticonvulsant activity, for instance, often includes a hydrophobic domain, a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring system. researchgate.netnih.gov

In the context of this compound, a hypothetical pharmacophore model could be proposed based on its structural components:

Hydrophobic/Aromatic Center: The m-bromobenzyl group would serve as a significant hydrophobic and aromatic feature, likely interacting with a corresponding hydrophobic pocket in the target protein.

Hydrogen Bond Acceptors: The two carbonyl groups (C=O) of the hydantoin ring are potent hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group at position 1 of the hydantoin ring can act as a hydrogen bond donor.

Methyl Group: The methyl group at the N-3 position can contribute to steric and hydrophobic interactions.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature | Structural Component | Potential Interaction |

| Aromatic/Hydrophobic | m-Bromobenzyl group | van der Waals, π-π stacking |

| Hydrogen Bond Acceptor | Carbonyl groups (C=O) | Hydrogen bonding with receptor |

| Hydrogen Bond Donor | Imide (N-H) | Hydrogen bonding with receptor |

| Steric/Hydrophobic | N-3 Methyl group | Steric hindrance/hydrophobic pocket filling |

Lead optimization is the iterative process of modifying the chemical structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. youtube.comyoutube.com Pharmacophore models serve as a crucial guide in this process. By understanding the key interacting features, medicinal chemists can make targeted modifications.

For this compound, lead optimization strategies could involve:

Substitution on the Benzyl (B1604629) Ring: Exploring different substituents at various positions on the phenyl ring could modulate the electronic and steric properties, potentially enhancing binding affinity. For example, moving the bromo substituent to the ortho or para position, or replacing it with other halogen atoms or electron-donating/withdrawing groups.

Modification of the Hydantoin Core: Altering the substituents at the C-5 position of the hydantoin ring is a common strategy. pcbiochemres.com Replacing the benzyl group with other aryl or alkyl groups could influence activity and selectivity.

N-alkylation: The methyl group at N-3 could be replaced with other alkyl groups to probe the size and nature of the corresponding binding pocket.

A study on the optimization of hydantoins as antimycobacterial agents demonstrated that systematic exploration of substituents on the hydantoin core led to compounds with improved potency and better physicochemical properties. nih.gov Similarly, structural simplification is another effective lead optimization strategy, where complex structures are streamlined to improve synthetic accessibility and pharmacological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (theoretical aspect only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built on the principle that the activity or property of a molecule is a function of its molecular structure.

The theoretical foundation of QSAR/QSPR involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities or properties is required. For a QSAR study of this compound, a set of analogous hydantoin derivatives with varying substituents would be necessary.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound. These descriptors can be classified into several categories:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.net

Physicochemical: Such as logP (lipophilicity) and pKa.

Model Development: Statistical methods are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity or property (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using statistical parameters. A good QSAR model should have high statistical significance and be able to accurately predict the activity of new, untested compounds.

A QSAR study on a series of hydantoin-based androgen receptor modulators successfully developed a model with high predictive ability, demonstrating the utility of this approach for this class of compounds. nih.gov Similarly, another study on hydantoins with antiproliferative activity highlighted the importance of lipophilicity as a key descriptor. nih.gov

Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Description |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, typically calculated using leave-one-out or leave-many-out cross-validation. |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). |

| F-test | A statistical test that assesses the overall significance of the regression model. |

For this compound, a theoretical QSAR study could be designed to explore the relationship between its structural features and a specific biological activity. By synthesizing and testing a series of analogues with variations in the benzyl substituent and at other positions of the hydantoin ring, a predictive QSAR model could be developed. This model would be invaluable for prioritizing the synthesis of new compounds with potentially enhanced activity, thereby streamlining the drug discovery process.

Chemical Reactivity and Derivatization Studies of 5 M Bromobenzyl 3 Methylhydantoin

Modifications at the Hydantoin (B18101) Nitrogen Atoms

The hydantoin ring contains two nitrogen atoms, but in the title compound, the N3 position is already substituted with a methyl group. Therefore, derivatization focuses on the remaining N1 position.

The hydantoin ring possesses an imide nitrogen at the N1 position and an amide nitrogen at the N3 position. The proton on N3 is generally more acidic and thus more readily removed and substituted. Since 5-(m-Bromobenzyl)-3-methylhydantoin is already alkylated at the N3 position, selective functionalization of the N1 position can be achieved directly.

Direct N1-alkylation of hydantoin scaffolds can be effectively carried out using strong potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent like tetrahydrofuran (THF). This approach avoids the protection-deprotection strategies often required for N1 substitution. The reaction proceeds via deprotonation of the N1-H, forming a nucleophilic anion that subsequently reacts with various alkyl halides to yield N1-substituted derivatives. A variety of alkylating agents, including methyl iodide, benzyl (B1604629) bromide, and other primary alkyl halides, can be employed.

Similarly, N-acylation can be performed at the N1 position. Standard acylation conditions, such as reacting the hydantoin with an acyl chloride or anhydride in the presence of a base, would lead to the corresponding N1-acyl derivative.

Heterocycle annulation, or the construction of a new fused ring, can be achieved by introducing a bifunctional reagent at the N1 position. This typically involves an intramolecular cyclization of a substituent appended to the nitrogen atom. For instance, N1-alkylation with a reagent containing a terminal alkene, such as an alkenyl halide, would introduce a tethered double bond. This intermediate could then undergo an intramolecular cyclization, such as a selenium-induced cyclization, to form a fused bicyclic hydantoin.

Another strategy involves [3+2] cycloaddition reactions. While often utilized at the C5 position of hydantoins, similar principles can be applied to functional groups attached to the nitrogen atoms. By first installing a suitable dipolarophile or a 1,3-dipole at the N1 position, subsequent intramolecular or intermolecular cycloaddition could lead to complex fused heterocyclic systems. Annulation strategies are a powerful tool for creating structurally diverse and complex polycyclic nitrogen heterocycles from simpler building blocks.

Reactions Involving the Bromine Moiety: Cross-Coupling and Substitution Reactions

The aryl bromide functionality of the m-bromobenzyl group is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl or aryl-alkene derivatives.

Heck-Mizoroki Reaction: Coupling with an alkene, catalyzed by a palladium complex, to introduce a vinyl group at the bromine-bearing carbon.

Sonogashira Coupling: Reaction with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl-alkyne derivatives.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form an N-aryl bond, converting the bromo-substituent into an amino group.

Stille Coupling: Coupling with an organostannane reagent to create a new C-C bond.

These reactions demonstrate high functional group tolerance, allowing for the modification of the aryl bromide without affecting the hydantoin core. The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction conditions and achieving high yields.

Below is a table summarizing potential cross-coupling reactions for the aryl bromide moiety.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Potential Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-R |

| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-CH=CHR |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-C≡C-R |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl-NR₂ |

Beyond cross-coupling, the bromine atom can undergo nucleophilic aromatic substitution under specific, often harsh, conditions or via a benzyne intermediate.

Transformations at the 5-Substituted Methylene (B1212753) Group

The C5 position of the hydantoin ring is flanked by two carbonyl groups, rendering the C5-proton acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various reactions. However, in this compound, the substituent is at C5, so reactivity shifts to the benzylic methylene group.

While the C5-proton itself is reactive in 5-monosubstituted hydantoins, further functionalization often involves creating a double bond. Condensation of a 5-unsubstituted or 5-methylene hydantoin with an aldehyde or ketone can form a 5-ylidene hydantoin. These exocyclic double bonds are excellent Michael acceptors and can undergo conjugate addition or participate in cycloaddition reactions. For the title compound, direct functionalization at the methylene bridge is less common than reactions at the N1-H or the aryl bromide.

Synthesis and Characterization of Advanced Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved using the reactions described above. For instance, a library of compounds can be generated by varying the coupling partners in palladium-catalyzed reactions at the bromine site.

Characterization of these new compounds relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, showing characteristic signals for the hydantoin N1-H (if present), the methylene bridge protons, and the aromatic protons. ¹³C NMR is used to confirm the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectra are useful for identifying the key functional groups, particularly the characteristic

Mechanistic Investigations of Molecular Interactions in Vitro and Theoretical Perspectives

Exploration of Enzyme Inhibition and Receptor Binding Mechanisms (Molecular Level)

The interaction of 5-(m-Bromobenzyl)-3-methylhydantoin with biological macromolecules, particularly enzymes and receptors, is a key area of investigation. Studies have focused on elucidating the specific nature of these interactions to understand the compound's potential as a modulator of biological pathways. While detailed kinetic and spectroscopic data for this specific molecule are not extensively documented in publicly available literature, the general principles of such investigations provide a framework for its potential evaluation.

Kinetic Studies of Enzyme-Compound Interactions (In Vitro)

In vitro kinetic studies are fundamental to characterizing how a compound affects enzyme activity. nih.govbas.bg These assays measure reaction rates under varying conditions to determine the nature of the inhibition (e.g., competitive, noncompetitive, or allosteric) and to quantify the inhibitor's potency, typically expressed as an inhibition constant (Ki) or an IC50 value. nih.govbas.bg For related hydantoin (B18101) structures, such as 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins, researchers have successfully used enzyme assays to identify potent inhibitors of NADPH oxidase (NOX) 1 and 4, highlighting the utility of the hydantoin scaffold in enzyme inhibition. nih.gov

Spectroscopic Probes of Protein-Compound Binding

Spectroscopic techniques are invaluable for directly observing the binding of a small molecule to a protein. uni.lu Methods like fluorescence spectroscopy, UV-Vis spectroscopy, and circular dichroism (CD) can reveal changes in the protein's environment upon ligand binding. uni.lusigmaaldrich.com For instance, fluorescence quenching experiments can be used to calculate binding constants (Ka) and the number of binding sites. sigmaaldrich.com CD spectroscopy can indicate whether the compound induces conformational changes in the protein's secondary or tertiary structure. uni.lu While specific spectroscopic data for This compound is sparse, studies on other compounds demonstrate how these methods confirm binding and characterize its impact on protein structure. uni.lusigmaaldrich.com

Molecular Docking and Simulation of Compound-Target Complexes

Computational methods, including molecular docking and dynamic simulations, provide a theoretical lens to visualize and analyze compound-protein interactions at an atomic level. nih.govnih.gov These approaches are crucial for predicting binding modes and guiding the design of more potent and selective molecules.

Identification of Key Binding Pockets and Interaction Motifs

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, identifying the specific binding pocket. mdpi.comnih.gov Analysis of the docked pose reveals key interaction motifs, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues within the active site. nih.gov For example, docking studies on similar heterocyclic compounds have successfully identified critical interactions within the binding pockets of targets like topoisomerase I/II and VEGFR-2. nih.govnih.gov These studies can distinguish the binding patterns of different derivatives and correlate them with their observed biological activity.

Prediction of Binding Affinities and Energetics

Beyond identifying the binding pose, computational models can also predict the strength of the interaction. mdpi.com Docking scores and binding energy calculations (often expressed in kcal/mol) provide a quantitative estimate of the binding affinity. nih.gov These predictions help to rank potential inhibitors and prioritize them for synthesis and experimental testing. mdpi.comnih.gov Molecular dynamics simulations further refine these predictions by modeling the flexibility of both the protein and the ligand over time, offering a more dynamic picture of the binding energetics and the stability of the complex. nih.gov

The table below illustrates representative data from molecular docking studies on related heterocyclic compounds, demonstrating the type of information generated in such analyses.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

| 7r | Topoisomerase I | -8.68 | DC112, DA113, DT10, TYR426, MET428 | π–π stacking, Hydrogen bond | nih.gov |

| 7a | Topoisomerase II | -5.838 | Not Specified | Not Specified | nih.gov |

| 7d | VEGFR-2 | Not Specified | Not Specified | Not Specified | nih.gov |

This table is for illustrative purposes, showing data for analogous compounds to demonstrate the outputs of molecular docking studies.

Cell-Free Biochemical Assays for Target Validation (In Vitro)

Cell-free biochemical assays are essential tools for validating the direct interaction between a compound and its putative target protein without the complexity of a cellular environment. nih.govmdpi.com These systems, which utilize purified proteins or cell lysates, allow for precise control over experimental conditions. nih.govnih.gov

Cell-free protein synthesis (CFPS) systems, for example, enable the production of target proteins, including those that might be toxic to live cells, for use in binding or activity assays. nih.gov Such assays are critical for confirming that a compound's observed biological effect is a direct result of modulating the activity of a specific target enzyme or receptor, thereby validating it as a primary target. nih.govmdpi.com

Structure-Mechanism Relationships for Hydantoin Scaffolds

The hydantoin ring, a five-membered heterocyclic system also known as imidazolidine-2,4-dione, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netekb.egekb.eg Its value stems from its structural versatility, featuring multiple sites for substitution which allows for the fine-tuning of its physicochemical and biological properties. researchgate.netacs.org The core scaffold contains two carbonyl groups that act as hydrogen bond acceptors and two nitrogen atoms that can serve as hydrogen bond donors, facilitating a variety of interactions with biological targets. researchgate.netresearchgate.net Mechanistic insights from in vitro and theoretical studies have illuminated how the specific arrangement of substituents on this scaffold dictates its molecular interactions and subsequent biological activity.

The biological activity of hydantoin derivatives is generally not conferred by the nucleus itself, but rather by the various substituents attached to it. researchgate.net The key positions for substitution on the hydantoin ring are the N-1, N-3, and C-5 positions. Structure-activity relationship (SAR) studies have demonstrated that modifications at these sites have a profound impact on the compound's mechanism of action and potency.

The Role of C-5 Substitution: The substituent at the C-5 position is particularly critical for determining the activity of many hydantoin-based compounds. For instance, in the context of anticonvulsant activity, a phenyl or another aromatic group at the C-5 position is considered essential for activity against generalized tonic-clonic seizures. pcbiochemres.com This is exemplified in the structure of this compound, where the C-5 position is occupied by a meta-bromobenzyl group.

Aromatic and Hydrophobic Interactions: The benzyl (B1604629) group provides a key hydrophobic region. In studies on hydantoin ligands for voltage-gated sodium channels, a pharmacophore model with at least two hydrophobic regions was proposed to be beneficial for binding. acs.orgnih.gov The benzyl ring of this compound can occupy one of these hydrophobic pockets at the receptor site. The attachment of a second aryl ring has been shown to increase van der Waal's bonding at the binding site, thereby enhancing the ligand's potency. researchgate.net

Halogen Substitution: The presence of a bromine atom on the phenyl ring further modulates the compound's properties. Halogen substitutions on the aromatic rings of hydantoin-based ligands have been investigated for their effect on binding to targets like the smoothened (SMO) receptor. nih.gov Such substitutions can influence the electronic properties of the ring and may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and potency. nih.gov In the case of this compound, the bromine at the meta position influences the molecule's electronic distribution and steric profile, which can affect its interaction with target proteins.

The Role of N-1 and N-3 Substitution: Substitutions at the nitrogen atoms of the hydantoin ring also play a crucial role in defining the molecule's interaction profile.

N-3 Substitution: The methyl group at the N-3 position in this compound removes a hydrogen bond donor capability at that position. This modification can be critical for receptor fit and selectivity. Selective N-alkylation is a common strategy to modulate the activity of hydantoin derivatives. researchgate.net

N-1 Substitution: While the N-1 position in this compound is unsubstituted, studies on other derivatives show its importance. For example, introducing a benzenesulfonyl group at the N-1 position was found to dramatically increase the acid dissociation constant and partition coefficients, significantly altering the compound's physicochemical properties and absorption. nih.gov

Theoretical and In Vitro Perspectives: Theoretical studies, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, have provided deeper insights into these relationships. Preliminary 3D-QSAR models for hydantoins binding to neuronal voltage-gated sodium channels have been developed to understand the structural features required for optimal binding. researchgate.netacs.orgnih.gov These models help visualize the interaction of the hydantoin scaffold within the binding site of a protein.

Conformational analyses through molecular modeling, NMR, and X-ray crystallography have shown that hydantoin-based scaffolds can adopt specific, low-energy conformations. acs.org These preferred conformations orient the key substituents in positions that can mimic the side chains of common protein secondary structures, such as α-helices and β-turns, allowing them to function as effective peptidomimetics. acs.org

The table below summarizes the general structure-mechanism relationships for the hydantoin scaffold based on substitution patterns.

| Position of Substitution | Type of Substituent | Observed Effect on Molecular Interaction/Mechanism | Relevant Research Context |

|---|---|---|---|

| C-5 | Aromatic Ring (e.g., Phenyl, Benzyl) | Provides essential hydrophobic interactions; often critical for activity. pcbiochemres.com Can occupy hydrophobic pockets in the target protein. acs.org | Anticonvulsants (Voltage-gated sodium channels) pcbiochemres.comacs.org |

| C-5 Aromatic Ring | Halogen Atom (e.g., Bromo) | Modulates electronic properties and can participate in halogen bonding, potentially enhancing binding affinity and potency. nih.gov | Smoothened (SMO) receptor antagonists nih.gov |

| N-3 | Alkyl Group (e.g., Methyl) | Removes a hydrogen bond donor site, which can be critical for receptor selectivity and fit. researchgate.net | General synthesis and modification of hydantoins researchgate.net |

| N-1 | Benzenesulfonyl Group | Greatly increases acidity and partition coefficient, affecting physicochemical properties and absorption. nih.gov | Physicochemical and biopharmaceutical studies nih.gov |

| C-5 | Long Alkyl Chains | Makes the hydantoin ring itself less critical for activity, as the long chain can effectively occupy a second hydrophobic region. acs.orgnih.gov | Voltage-gated sodium channel ligands acs.orgnih.gov |

Potential Applications and Future Research Directions

Role in Material Science and Polymer Chemistry

The unique combination of a rigid heterocyclic ring and a reactive brominated aromatic group in 5-(m-Bromobenzyl)-3-methylhydantoin points toward its potential utility in material science and polymer chemistry.

Precursors for Functional Polymers or Coatings

The presence of the bromobenzyl group makes this compound a candidate as a monomer or a precursor for functional polymers. Organobromine compounds are known to be valuable in polymer chemistry. rsc.orgresearchgate.netnih.gov For instance, they can be used in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. nih.gov The bromine atom on the benzyl (B1604629) ring could serve as an initiator site for such polymerizations.

Furthermore, brominated compounds are widely used as flame retardants. wikipedia.orgfrontiersin.org Brominated flame retardants are effective in reducing the flammability of materials like plastics and textiles. wikipedia.org While many traditional brominated flame retardants have faced scrutiny due to environmental concerns, the development of new, polymer-bound brominated compounds is an active area of research. frontiersin.org Incorporating this compound into a polymer backbone could impart flame-retardant properties to the resulting material.

Table 1: Potential Polymerization Approaches Involving this compound

| Polymerization Technique | Role of this compound | Potential Polymer Properties |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Controlled molecular weight and architecture |

| Polycondensation | Monomer (with other suitable co-monomers) | Thermally stable, potentially flame-retardant |

| Post-polymerization Modification | Functionalization of a pre-existing polymer | Introduction of hydantoin (B18101) and bromobenzyl moieties |

Coordination Chemistry with Metal Centers and Ligand Design

The hydantoin ring itself is a versatile ligand in coordination chemistry. researchgate.netcolab.ws It possesses multiple potential coordination sites, including the nitrogen and oxygen atoms of the amide and urea (B33335) functionalities. researchgate.net The specific substitution pattern of this compound, with a methyl group at N-3, would influence its coordination behavior.

Hydantoin derivatives have been shown to form stable complexes with a variety of metal ions, including platinum, nickel, and gold. researchgate.nettandfonline.com These metal complexes can exhibit interesting catalytic, medicinal, or material properties. For example, platinum complexes with hydantoin-based ligands have been investigated for their potential as anticancer agents. srce.hrpensoft.net

The bromobenzyl substituent could also play a role in the coordination chemistry of this compound. The bromine atom could potentially engage in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and supramolecular chemistry.

Agrochemical or Crop Protection Research

The structural features of this compound also suggest its potential for investigation in the field of agrochemicals. Brominated organic compounds have a history of use as pesticides, herbicides, and fungicides, contributing to crop protection and improved agricultural yields. azom.comsamaterials.comketonepharma.com

The hydantoin scaffold is a known pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. ffhdj.comnih.gov This bioactivity can sometimes be translated to an agrochemical context. The combination of the hydantoin ring with a brominated aromatic moiety in this compound makes it a candidate for screening as a potential pesticide or plant growth regulator. The lipophilicity imparted by the benzyl group and the bromine atom could facilitate its uptake and transport in target organisms.

Table 2: Potential Agrochemical Screening Targets for this compound

| Agrochemical Class | Rationale |

| Fungicide | Many heterocyclic compounds exhibit antifungal activity. |

| Herbicide | The molecule could interfere with essential biochemical pathways in plants. |

| Insecticide | The compound could act as a neurotoxin or growth disruptor in insects. |

Challenges and Opportunities in Hydantoin Compound Research

Research into hydantoin derivatives, including this compound, presents both challenges and opportunities. A significant challenge is the synthesis of specific substitution patterns in a controlled and efficient manner. srrjournals.com While general methods for hydantoin synthesis like the Bucherer-Bergs reaction are well-established, achieving specific N-1 and N-3 substitution along with a C-5 substituent can require multi-step synthetic routes. researchgate.netresearchgate.net

Another challenge, particularly in the context of medicinal applications, is the potential for drug resistance to develop. srrjournals.com This necessitates the continuous development of new derivatives and combination therapies.

However, the versatility of the hydantoin scaffold provides immense opportunities. The ability to modify the substituents at multiple positions allows for the fine-tuning of the molecule's properties, such as solubility, lipophilicity, and biological activity. rsc.orgresearchgate.net This modularity makes hydantoins an attractive scaffold for combinatorial chemistry and the development of libraries of compounds for high-throughput screening. openmedscience.com

Emerging Methodologies for Comprehensive Investigation

The investigation of novel compounds like this compound can be accelerated by emerging methodologies in chemical research.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, can be used to predict the compound's structure, reactivity, and spectral properties. researchgate.netresearchgate.net Molecular docking studies can help to identify potential biological targets and guide the design of new derivatives. researchgate.net

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening techniques can rapidly generate and evaluate a large number of hydantoin derivatives for various applications.

Advanced Spectroscopic and Crystallographic Techniques: Modern NMR spectroscopy and single-crystal X-ray diffraction are essential for the unambiguous characterization of new hydantoin derivatives and their metal complexes, providing detailed insights into their three-dimensional structures. researchgate.netchim.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(m-Bromobenzyl)-3-methylhydantoin, and how do reaction conditions influence yield?

- Methodology : Begin with a nucleophilic substitution or coupling reaction using 3-bromobenzyl derivatives (e.g., 3-bromobenzyl chloride or bromide) and 3-methylhydantoin. Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C) is commonly employed to facilitate alkylation . Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of hydantoin to bromobenzyl reagent) and avoiding excess moisture.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–7.8 ppm for m-substituted bromobenzyl) and hydantoin carbonyls (δ 170–175 ppm). Confirm methyl group integration at δ 1.2–1.5 ppm .

- IR : Validate carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H bonds (~3200 cm⁻¹).

- HRMS : Use ESI+ mode to confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C₁₁H₁₁BrN₂O₂: ~297.00 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted spectral data (e.g., unexpected splitting in NMR)?

- Methodology :

- Dynamic effects : If splitting arises from hindered rotation (e.g., atropisomerism), perform variable-temperature NMR (VT-NMR) to observe coalescence .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) using Gaussian or ORCA software.

- Heteronuclear correlation : Use HMBC to confirm long-range coupling between the bromobenzyl group and hydantoin ring .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days.

- Analytical quantification : Use HPLC (C18 column, acetonitrile/water mobile phase) to measure degradation products. Calculate degradation kinetics (zero/first-order models) .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for hydantoins).

Q. What in vitro assays are suitable for probing its biological activity, and how should controls be designed?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize viability to untreated cells and validate with IC₅₀ calculations.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying halogen position) to isolate pharmacophores .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields across literature?

- Methodology :

- Critical parameter review : Compare solvent purity (anhydrous vs. technical grade), catalyst load (e.g., KI for Finkelstein reactions), and inert atmosphere (N₂ vs. air) .

- Reproducibility protocols : Replicate methods with strict adherence to documented conditions. Use Design of Experiments (DoE) to identify yield-limiting factors (e.g., temperature > reagent ratio).

Q. What statistical approaches validate the significance of biological activity data?

- Methodology :

- Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) and calculate p-values via ANOVA with Tukey’s post-hoc test.

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction for high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.